B 220

Antiviral Herpesvirus Indoloquinoxaline

B 220 is the most potent indoloquinoxaline from a 14-compound SAR series, uniquely inhibiting HSV-1/2/CMV/VZV via uncoating disruption—not polymerase targeting. It suppresses neutrophil ROS through upstream oxidase signaling modulation, not radical scavenging. Ideal for acyclovir-resistant strain research & NADPH oxidase pathway studies. Trusted benchmark with defined potency (1-5 µM) and selectivity window (3- to 15-fold). Choose B 220 when mechanism-specific, dual-action profiling matters.

Molecular Formula C20H22N4
Molecular Weight 318.4 g/mol
CAS No. 112228-65-6
Cat. No. B054107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB 220
CAS112228-65-6
Synonyms2,3-dimethyl-6-(dimethylaminoethyl)-9-hydroxy-6H-indolo-(2,3-b)quinoxaline
2,3-dimethyl-N,N-dimethylaminoethyl-5H-indolo(2,3-b)quinoxaline
9-OH-B220
B 220
B-220
Molecular FormulaC20H22N4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3CCN(C)C
InChIInChI=1S/C20H22N4/c1-13-11-16-17(12-14(13)2)22-20-19(21-16)15-7-5-6-8-18(15)24(20)10-9-23(3)4/h5-8,11-12H,9-10H2,1-4H3
InChIKeyFPLSGFJELWCFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





B 220 (CAS 112228-65-6): A Dual-Action Indoloquinoxaline Antiviral and Neutrophil ROS Inhibitor for Research Procurement


B 220 (CAS 112228-65-6), chemically 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline, is a synthetic indoloquinoxaline derivative with a well-documented dual pharmacological profile [1]. It functions both as a broad-spectrum antiherpesvirus agent, inhibiting HSV-1, HSV-2, CMV, and VZV replication, and as a modulator of neutrophil oxidative burst, suppressing reactive oxygen species (ROS) generation through a mechanism distinct from direct radical scavenging [2].

Why Generic Substitution of B 220 (112228-65-6) Fails: Structural Determinants of Antiviral Potency and Cellular Selectivity


B 220 is the most active compound identified from a series of 14 indoloquinoxaline derivatives, highlighting that even minor structural variations within this class profoundly impact antiviral efficacy [1]. Its specific substitution pattern—the dimethylaminoethyl side chain and the 2,3-dimethyl substitution on the indoloquinoxaline core—is essential for its intercalative DNA binding and subsequent disruption of viral uncoating [2]. Furthermore, its inhibition of neutrophil ROS production is not a class effect of all DNA intercalators but is a specific property linked to its precise molecular architecture, as it does not act via direct radical scavenging [3]. Therefore, substituting B 220 with a structurally similar indoloquinoxaline or a generic DNA intercalator will not reproduce its quantitative potency, selectivity window, or dual mechanism of action.

B 220 (112228-65-6) Evidence Guide: Quantified Differentiation from Acyclovir, Foscarnet, and In-Class Analogs


Superior Antiviral Potency and Broad-Spectrum Activity Against Herpesviruses

B 220 demonstrates potent, broad-spectrum antiherpesvirus activity, inhibiting HSV-1, CMV, and VZV replication in tissue culture at concentrations of 1 to 5 µM [1]. This potency is compared against a panel of 14 indoloquinoxaline derivatives, where B 220 was identified as the most active compound [1]. This establishes a clear potency advantage over other in-class analogs.

Antiviral Herpesvirus Indoloquinoxaline DNA Intercalator

Quantified Selectivity Window Differentiates B 220 from Nucleoside Analogs

B 220 exhibits a defined selectivity window, with antiviral activity observed at concentrations 3 to 15 times lower than those causing cellular toxicity [1]. This is a critical differentiator from nucleoside analogs like acyclovir, which rely on viral thymidine kinase for activation and can be associated with different toxicity profiles [2].

Selectivity Index Cytotoxicity Antiviral Safety Margin

Mechanism of Action Distinct from Nucleoside Analogs and Pyrophosphate Mimetics

Unlike acyclovir (a nucleoside analog) or foscarnet (a pyrophosphate analog), B 220 does not inhibit viral DNA polymerase directly [1]. Instead, it acts earlier in the viral life cycle by intercalating into viral DNA and disrupting viral uncoating [2]. This unique mechanism was validated by the observation that B 220's antiviral activity is not reversed by nucleosides and it shows no interaction with foscarnet [1].

Mechanism of Action DNA Intercalation Viral Uncoating Foscarnet

Inhibition of Neutrophil ROS Production Through a Non-Scavenging, Upstream Mechanism

B 220 inhibits both the release and intracellular generation of reactive oxygen species (ROS) from human neutrophils stimulated by multiple agonists (PMA, fMLP, and opsonized yeast) [1]. Importantly, this inhibition is not achieved through direct oxygen radical scavenging and B 220 has no immediate effect on the activity of assembled NADPH oxidase [1]. Pre-incubation of cells with B 220 at 10 µg/mL reduces fMLP-induced C3 receptor mobilization, indicating an effect on cellular activation pathways upstream of the oxidase [2].

Neutrophil Reactive Oxygen Species NADPH Oxidase Immunomodulation

B 220 (112228-65-6): Evidence-Backed Research and Industrial Application Scenarios


Investigating Mechanisms of Herpesvirus Resistance to Nucleoside Analogs

Due to its distinct mechanism of action—inhibiting viral DNA synthesis at the level of uncoating rather than directly targeting viral DNA polymerase—B 220 is an essential tool for studying herpesvirus strains resistant to acyclovir or foscarnet [1]. Its activity is not reversed by nucleosides and shows no cross-interference with pyrophosphate analogs, making it ideal for combinatorial or sequential treatment studies aimed at overcoming or understanding resistance pathways [1].

Dissecting Neutrophil Oxidative Burst Signaling Pathways

B 220 is uniquely suited for research focused on the upstream regulation of the neutrophil NADPH oxidase. Its ability to inhibit ROS production from multiple agonists without acting as a direct radical scavenger or inhibiting the assembled oxidase allows researchers to probe the signaling cascade leading to oxidase activation [2]. The observed reduction in fMLP-induced C3 receptor mobilization at 10 µg/mL provides a specific, quantifiable endpoint for studying early activation events in human neutrophils [3].

Structure-Activity Relationship (SAR) Studies of Indoloquinoxalines

As the most potent antiviral compound identified from a screen of 14 indoloquinoxaline derivatives, B 220 serves as the benchmark 'gold standard' for SAR campaigns within this chemical series [1]. Its defined potency range (1-5 µM) and selectivity window (3- to 15-fold) provide quantitative baselines against which the efficacy and toxicity of newly synthesized analogs can be directly and rigorously compared [1].

In Vitro Models for Evaluating Dual-Action Antiviral/Immunomodulatory Compounds

B 220's dual pharmacological profile—direct antiviral activity against herpesviruses and indirect modulation of host neutrophil function—positions it as a reference compound for developing and benchmarking novel therapeutics intended to address both viral replication and virus-induced inflammatory pathology [1][2]. This dual action is particularly relevant for in vitro models of viral infections where excessive neutrophil infiltration and ROS production contribute to tissue damage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for B 220

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.